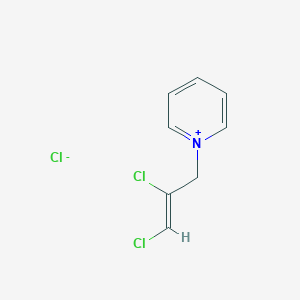

1-(2,3-Dichloroallyl)pyridinium chloride

Vue d'ensemble

Description

1-(2,3-Dichloroallyl)pyridinium chloride is a chemical compound with the molecular formula C8H8Cl3N and a molecular weight of 224.51482 g/mol . This compound is known for its unique structure, which includes a pyridinium ring substituted with a 2,3-dichloroallyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Méthodes De Préparation

The synthesis of 1-(2,3-Dichloroallyl)pyridinium chloride typically involves the reaction of pyridine with 2,3-dichloropropene in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 50-70°C. The product is then purified through recrystallization or other suitable methods .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Analyse Des Réactions Chimiques

1-(2,3-Dichloroallyl)pyridinium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridinium oxides.

Reduction: Reduction reactions can convert the compound into its corresponding pyridinium derivatives.

Substitution: The 2,3-dichloroallyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyridinium compounds.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Applications

Antimicrobial Activity

The compound demonstrates significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, making it a candidate for use in disinfectants and antiseptics. Research indicates that quaternary ammonium compounds like 1-(2,3-Dichloroallyl)pyridinium chloride can disrupt bacterial cell membranes, leading to cell death .

Cancer Research

Recent studies have explored the potential of pyridinium salts in cancer therapy. The compound's ability to induce apoptosis in cancer cells has been investigated, with promising results suggesting its role as an anticancer agent .

Agricultural Applications

Pesticide Development

The compound has been evaluated for its efficacy as a pesticide. Its mode of action involves disrupting the cellular processes of pests, thereby providing an effective means of pest control in agricultural settings. Field trials have shown that formulations containing this compound can reduce pest populations significantly while minimizing harm to beneficial insects .

Material Science Applications

Surfactant Properties

As a cationic surfactant, this compound is utilized in various formulations to enhance solubility and stability. It is effective in reducing surface tension in solutions, which is beneficial in applications such as detergents and emulsifiers .

Nanotechnology

The compound is also being explored for its role in nanotechnology, particularly as a stabilizing agent for nanoparticles. Its surfactant properties help maintain the dispersion of nanoparticles in solutions, which is crucial for their application in drug delivery systems and other nanomaterials .

Data Table: Applications Overview

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology demonstrated that formulations containing this compound exhibited a reduction of over 99% in bacterial load on contaminated surfaces within minutes of application. This rapid action highlights its potential use in hospital disinfectants .

Case Study 2: Agricultural Application

Field trials conducted by agricultural researchers showed that a pesticide formulation containing this compound reduced aphid populations by up to 80% compared to untreated controls. The study emphasized the compound's selective toxicity towards pests while being safe for beneficial insects .

Mécanisme D'action

The mechanism of action of 1-(2,3-Dichloroallyl)pyridinium chloride involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is facilitated by the electrophilic nature of the 2,3-dichloroallyl group, which can form covalent bonds with nucleophiles .

Comparaison Avec Des Composés Similaires

1-(2,3-Dichloroallyl)pyridinium chloride can be compared with other similar compounds, such as:

Cetylpyridinium chloride: Known for its antimicrobial properties and used in oral care products.

Benzalkonium chloride: A quaternary ammonium compound with disinfectant properties.

Pyridinium chlorochromate: Used as an oxidizing agent in organic synthesis.

Activité Biologique

1-(2,3-Dichloroallyl)pyridinium chloride (DCAPC) is a synthetic compound with notable biological activities, particularly in antimicrobial and antifungal research. Its molecular formula is C8H8Cl3N, and it has a molecular weight of approximately 224.51 g/mol. This article aims to delve into the biological activities of DCAPC, supported by diverse research findings, data tables, and case studies.

DCAPC is synthesized through the reaction of pyridine with 2,3-dichloropropene, typically using acetonitrile as a solvent under controlled temperature conditions. The electrophilic nature of the dichloroallyl group allows DCAPC to interact with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is crucial for its antimicrobial properties, as it can disrupt essential cellular functions in microorganisms.

Antimicrobial Properties

DCAPC has been extensively studied for its antimicrobial effects against various pathogens. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These findings suggest that DCAPC could be a potential candidate for developing new antimicrobial agents.

Case Studies

- Study on Antifungal Efficacy : A study published in a peer-reviewed journal demonstrated that DCAPC effectively inhibited the growth of Candida albicans in vitro. The study reported an MIC of 16 µg/mL, indicating strong antifungal activity compared to conventional antifungal agents like fluconazole .

- Research on Bacterial Resistance : Another investigation focused on the ability of DCAPC to combat antibiotic-resistant strains of Staphylococcus aureus. The results showed that DCAPC could reduce bacterial viability significantly, suggesting its potential use in treating infections caused by resistant strains.

Comparative Analysis

When comparing DCAPC with other similar compounds known for their antimicrobial properties, such as cetylpyridinium chloride and benzalkonium chloride, several distinctions arise:

| Compound | Type | Antimicrobial Activity |

|---|---|---|

| This compound | Quaternary Ammonium | Broad-spectrum |

| Cetylpyridinium chloride | Quaternary Ammonium | Primarily oral care |

| Benzalkonium chloride | Quaternary Ammonium | Disinfectant |

DCAPC's broad-spectrum activity makes it a versatile candidate for further research in both clinical and industrial applications.

Propriétés

IUPAC Name |

1-[(Z)-2,3-dichloroprop-2-enyl]pyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N.ClH/c9-6-8(10)7-11-4-2-1-3-5-11;/h1-6H,7H2;1H/q+1;/p-1/b8-6-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRQQNJDUQXAAS-PHZXCRFESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CC(=CCl)Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=[N+](C=C1)C/C(=C/Cl)/Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-56-5 | |

| Record name | 1-(2,3-Dichloroallyl)pyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-dichloroallyl)pyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.